![molecular formula C19H22O3 B14496283 Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol CAS No. 63566-32-5](/img/structure/B14496283.png)
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol is a complex organic compound with a unique structure that combines the properties of acetic acid and phenolic compounds. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol typically involves the reaction of acetic acid with 2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, acetic acid and 2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenolic group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its phenolic group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol include:
- Acetic acid;2-phenylethyl ester
- Acetic acid;1-ethyl-2-phenyl-butyl ester
- Acetic acid;1-methyl-2,2-diphenyl-ethyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an acetic acid moiety with a substituted phenolic group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
63566-32-5 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol |
InChI |
InChI=1S/C17H18O.C2H4O2/c1-4-14-9-5-6-10-15(14)13(3)16-11-7-8-12(2)17(16)18;1-2(3)4/h4-11,13,18H,1H2,2-3H3;1H3,(H,3,4) |
Clé InChI |
OPIOTTUQXGXNMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2C=C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


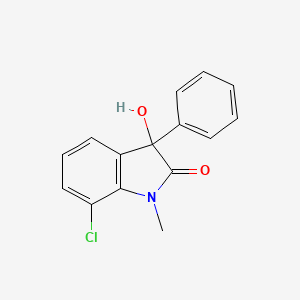

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
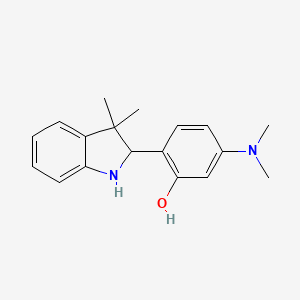


![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
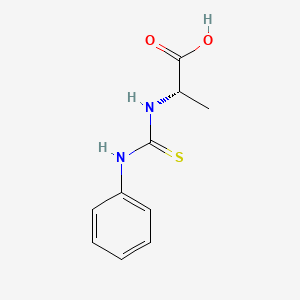
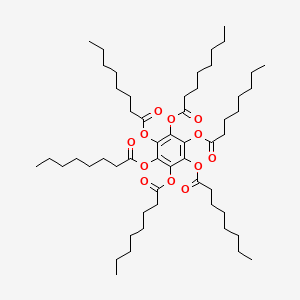
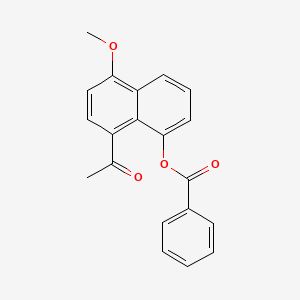
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
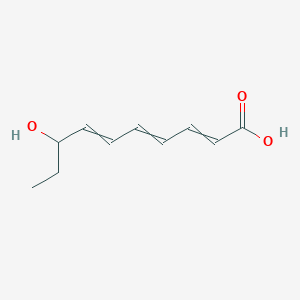
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
